N,N'-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide
Overview
Description
N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide is a complex organic compound known for its unique molecular structure and potential applications in various scientific fields. This compound is characterized by the presence of two tetrahydrofuran-2-carboxamide groups linked by a methanediyldibenzene-4,1-diyl moiety, which imparts distinct chemical properties.
Scientific Research Applications
N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of methanediyldibenzene-4,1-diyl with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert conditions to prevent moisture interference.
Industrial Production Methods
On an industrial scale, the production of N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol-substituted derivatives.
Mechanism of Action
The mechanism of action of N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(methanediyldibenzene-4,1-diyl)bis{2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide}
- N,N’-(methanediyldibenzene-4,1-diyl)bistricyclo[3.3.1.1~3,7~]decane-1-carboxamide
- N,N’-(methanediyldibenzene-4,1-diyl)bis(3-hydroxynaphthalene-2-carboxamide)
Uniqueness
N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide stands out due to its unique combination of tetrahydrofuran-2-carboxamide groups and methanediyldibenzene-4,1-diyl linkage. This structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N-[4-[[4-(oxolane-2-carbonylamino)phenyl]methyl]phenyl]oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h5-12,20-21H,1-4,13-15H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZOBLKVKBGUCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.